molecular formula C10H12O4 B6326205 Methyl 3-hydroxy-5-methoxy-2-methylbenzoate CAS No. 65976-79-6

Methyl 3-hydroxy-5-methoxy-2-methylbenzoate

Cat. No. B6326205
CAS RN: 65976-79-6
M. Wt: 196.20 g/mol
InChI Key: JFEXRKMUTXVRPM-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” belongs to the class of organic compounds known as m-hydroxybenzoic acid esters. These are benzoic acid esters where the benzene ring is meta-substituted with a hydroxy group . It is found in Lethariella canariensis .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” involves methoxylation, a process in organic chemistry where a methoxy group is introduced into a molecule .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” is represented by the InChI code 1S/C10H12O4/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5,11H,1-3H3 . The molecular weight is 182.18 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” is a solid at room temperature . It has a molecular weight of 182.18 . The compound is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Isolation and Characterization from Marine Fungi

Methyl 3-hydroxy-5-methoxy-2-methylbenzoate, along with other derivatives, has been isolated from marine endophytic fungi, such as Nigrospora sp. These compounds have shown potential in exhibiting moderate antitumor and antimicrobial activity, highlighting their relevance in pharmaceutical research and potential therapeutic applications (Xia et al., 2011).

Synthesis and Structural Reassignments

This compound has also been the subject of synthesis and structural studies. For example, Howarth and Harris (1968) focused on the synthesis of related compounds, which contributes to the understanding of its structural characteristics and potential modifications (Howarth & Harris, 1968).

Antifungal and Antimicrobial Properties

Another significant aspect of research includes its derivatives displaying notable antifungal and antimicrobial activities. For instance, Yang et al. (2011) identified new phthalide derivatives with significant antifungal activities against plant pathogens, derived from the liquid culture of Pestalotiopsis photiniae (Yang et al., 2011).

Photodynamic Therapy Applications

Furthermore, compounds structurally related to methyl 3-hydroxy-5-methoxy-2-methylbenzoate have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Biological Action and Metabolite Studies

The biological action of substances related to methyl 3-hydroxy-5-methoxy-2-methylbenzoate has been studied, such as the investigation of metabolites resulting from the administration of related compounds in various organisms (Wilkinson, 1959).

Safety and Hazards

“Methyl 3-hydroxy-5-methoxy-2-methylbenzoate” has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305, P351, and P338 .

properties

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEXRKMUTXVRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-methoxy-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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